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Compound of Interest

Compound Name: 6-Chloroquinolin-4-ol

Cat. No.: B1267320 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Chloroquinolin-4-ol, a quinoline derivative of interest in pharmaceutical and chemical

research. The document details nuclear magnetic resonance (NMR), infrared (IR)

spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their

acquisition. This guide is intended for researchers, scientists, and professionals in drug

development who are working with or synthesizing this compound.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 6-Chloroquinolin-4-ol.

Table 1: Mass Spectrometry Data for 6-Chloroquinolin-4-ol

Parameter Value

Molecular Formula C₉H₆ClNO

Molecular Weight 179.60 g/mol

Major Peaks (m/z) 179, 151, 100

Data sourced from PubChem CID 220929.[1]

Table 2: ¹H NMR Spectral Data for 6-Chloroquinolin-4-ol
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A ¹H NMR spectrum for 6-Chloro-4-hydroxyquinoline has been recorded at 400 MHz in DMSO-

d₆.[2] While a detailed peak list is not publicly available, the spectrum would be expected to

show signals corresponding to the aromatic protons on the quinoline ring system. The chemical

shifts, multiplicities, and coupling constants would be influenced by the electron-withdrawing

effects of the chlorine atom and the nitrogen atom, as well as the tautomeric equilibrium

between the -ol and -one forms. The full spectrum can be viewed on spectral databases such

as SpectraBase.

Table 3: ¹³C NMR Spectral Data for 6-Chloroquinolin-4-ol

¹³C NMR data for 6-Chloro-4-quinolinol is available on spectral databases like SpectraBase.[1]

The spectrum would display nine distinct carbon signals. The chemical shifts would be

characteristic of the quinoline ring system, with carbons attached to the chlorine, nitrogen, and

oxygen atoms showing downfield shifts.

Table 4: FT-IR Spectral Data for 6-Chloroquinolin-4-ol

FTIR spectra of 6-Chloro-4-quinolinol have been obtained using both KBr pellet and ATR-Neat

techniques.[1] The spectrum is expected to exhibit characteristic absorption bands for the

functional groups present in the molecule.

Functional Group Expected Absorption Range (cm⁻¹)

O-H Stretch (hydroxyl group) 3200-3600 (broad)

N-H Stretch (amide tautomer) 3300-3500

C=O Stretch (amide tautomer) 1630-1695

C=C Stretch (aromatic ring) 1450-1600

C-N Stretch 1250-1335

C-Cl Stretch 600-800

Experimental Workflow
The general workflow for the spectroscopic analysis of a solid chemical sample like 6-
Chloroquinolin-4-ol is depicted below.
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General workflow for spectroscopic analysis of a solid sample.

Experimental Protocols
The following are detailed protocols for obtaining the spectroscopic data for 6-Chloroquinolin-
4-ol.

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.

Materials:

6-Chloroquinolin-4-ol sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

Deuterated dimethyl sulfoxide (DMSO-d₆)
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NMR tube (5 mm diameter)

Pasteur pipette

Vial

Procedure:

Sample Preparation:

Accurately weigh the 6-Chloroquinolin-4-ol sample into a clean, dry vial.

Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

Gently agitate the vial to ensure the complete dissolution of the sample.

Using a Pasteur pipette, transfer the solution into an NMR tube.

Data Acquisition (¹H NMR):

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of DMSO-d₆.

Shim the magnetic field to achieve optimal homogeneity.

Set the acquisition parameters:

Pulse program: Standard single-pulse experiment

Spectral width: Appropriate range to cover all proton signals (e.g., 0-12 ppm)

Number of scans: 16-64, depending on sample concentration

Relaxation delay (d1): 1-2 seconds

Acquire the Free Induction Decay (FID).
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Process the FID by applying a Fourier transform, phase correction, and baseline

correction.

Data Acquisition (¹³C NMR):

Use the same sample prepared for ¹H NMR.

Set the acquisition parameters for ¹³C:

Pulse program: Standard proton-decoupled single-pulse experiment

Spectral width: Appropriate range for carbon signals (e.g., 0-200 ppm)

Number of scans: 1024 or more, as ¹³C has a low natural abundance

Relaxation delay (d1): 2-5 seconds

Acquire and process the data as described for ¹H NMR.

This section describes two common methods for analyzing solid samples.

Method 1: KBr Pellet

Materials:

6-Chloroquinolin-4-ol sample (1-2 mg)

Dry potassium bromide (KBr), spectroscopy grade (100-200 mg)

Agate mortar and pestle

Pellet press

Procedure:

Sample Preparation:

Gently grind the KBr in the agate mortar to a fine powder.
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Add the 6-Chloroquinolin-4-ol sample to the mortar.

Thoroughly mix and grind the sample and KBr until a homogeneous, fine powder is

obtained.

Transfer the powder to the pellet press die.

Pellet Formation:

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent

pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Collect a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹) with a

resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

Method 2: Attenuated Total Reflectance (ATR)

Materials:

6-Chloroquinolin-4-ol sample (a small amount)

Spatula

Solvent for cleaning (e.g., isopropanol)

Procedure:

Sample Preparation:

Ensure the ATR crystal is clean.

Place a small amount of the solid 6-Chloroquinolin-4-ol sample onto the ATR crystal.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1267320?utm_src=pdf-body
https://www.benchchem.com/product/b1267320?utm_src=pdf-body
https://www.benchchem.com/product/b1267320?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267320?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition:

Lower the press arm to ensure good contact between the sample and the crystal.

Collect a background spectrum with the clean, empty ATR crystal.

Acquire the sample spectrum as described in the KBr pellet method.

After the measurement, clean the crystal thoroughly with a suitable solvent.

This protocol is for obtaining a mass spectrum using electrospray ionization (ESI).

Materials:

6-Chloroquinolin-4-ol sample (~1 mg)

Methanol or acetonitrile (HPLC grade)

Vial

Micropipette

Procedure:

Sample Preparation:

Dissolve approximately 1 mg of the 6-Chloroquinolin-4-ol sample in 1 mL of methanol or

acetonitrile to create a stock solution.

Perform a serial dilution of the stock solution to achieve a final concentration in the range

of 1-10 µg/mL.

Transfer the final solution to an appropriate vial for the mass spectrometer's autosampler.

Data Acquisition:

Set the mass spectrometer to operate in positive ion mode (to detect [M+H]⁺).

Infuse the sample solution into the ESI source at a constant flow rate.
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Set the instrument parameters, including capillary voltage, cone voltage, and desolvation

gas temperature and flow, to optimal values for the compound.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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